molecular formula C21H27N3O5S B2930914 4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide CAS No. 1351591-23-5

4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide

Cat. No.: B2930914
CAS No.: 1351591-23-5
M. Wt: 433.52
InChI Key: UOMKLJVRINFQSM-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide is a synthetic sulfonamide derivative intended for research use in biochemical and pharmacological studies. As part of the acetamidosulfonamide chemical class, this compound is of significant interest in early-stage research for its potential biological activities. Compounds with this core structure have been investigated for their antioxidant properties, including radical scavenging and superoxide dismutase (SOD)-like activities, which are relevant to the study of oxidative stress . Additionally, structural analogs have demonstrated antimicrobial potential, making them subjects for exploring new anti-infective agents . The molecular structure incorporates key pharmacophores, including the sulfonamide group, a well-known moiety in medicinal chemistry that contributes to binding with various enzymes and receptors . The presence of the 4-ethylphenoxy ethyl chain in this specific analog may influence its lipophilicity and overall pharmacokinetic profile. This product is provided for research purposes in chemical biology and drug discovery contexts, such as quantitative structure-activity relationship (QSAR) modeling and high-throughput screening . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-[2-(4-ethylphenoxy)ethylsulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-3-17-4-10-20(11-5-17)29-14-15-30(27,28)23-13-12-22-21(26)18-6-8-19(9-7-18)24-16(2)25/h4-11,23H,3,12-15H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKLJVRINFQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Sulfonamido/Acetamido Derivatives

4-Acetamido-N-(2-(4-(N,N-Dimethylsulfamoyl)benzamido)ethyl)benzamide (CAS 1021026-90-3) Structure: Replaces the ethylphenoxy-ethylsulfonamido group with a dimethylsulfamoyl-benzamido moiety. However, reduced lipophilicity may limit membrane permeability .

N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Structure: Contains a methoxybenzenesulfonamido group instead of ethylphenoxy-ethylsulfonamido. Key Differences: The methoxy group introduces moderate electron-donating effects, influencing hydrogen-bonding interactions. Crystallographic studies reveal stabilization via N—H···O and C—H···O bonds, suggesting comparable stability to the target compound .

Aminoethyl-Benzamide Derivatives

4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride Structure: Features a diethylaminoethyl group instead of the sulfonamido-ethylphenoxy chain. Molecular Formula: C₁₅H₂₄ClN₃O₂ Molecular Weight: 313.82 g/mol Key Differences: The protonated diethylamino group in the hydrochloride salt enhances water solubility but may reduce blood-brain barrier penetration compared to the neutral sulfonamido group in the target compound .

Heterocyclic Analogues

2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 24) Structure: Replaces the benzamide core with a benzothiazole ring.

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Potential Applications
Target Compound C₂₃H₃₀N₄O₅S* ~486.6* Ethylphenoxy, ethylsulfonamido Moderate lipophilicity Enzyme inhibition, CNS targets
4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide C₂₀H₂₄N₄O₅S 432.5 Dimethylsulfamoyl, benzamido High polarity Soluble-targeted therapies
4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride C₁₅H₂₄ClN₃O₂ 313.82 Diethylaminoethyl, hydrochloride salt High water solubility Ion channel modulation
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide C₁₅H₁₆N₂O₆S₂ 400.4 Methoxybenzenesulfonamido Crystalline, moderate solubility Structural studies, crystallography

*Estimated based on structural similarity.

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